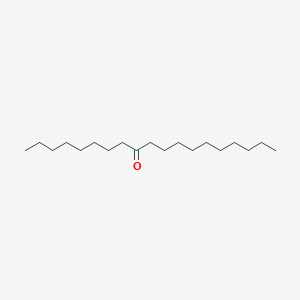
9-Nonadecanone
説明
9-Nonadecanone is an organic compound classified as a ketone. It has the molecular formula C₁₉H₃₈O and is characterized by a long carbon chain with a ketone functional group at the ninth carbon position. This compound is a member of the aliphatic ketones and is known for its distinctive chemical properties and applications.
準備方法
Synthetic Routes and Reaction Conditions: 9-Nonadecanone can be synthesized through various methods. One common approach involves the oxidation of 9-nonadecanol using oxidizing agents such as pyridinium chlorochromate or potassium permanganate. Another method includes the Friedel-Crafts acylation of nonadecane with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of long-chain hydrocarbons. This process is carried out under controlled conditions to ensure high yield and purity of the product. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient industrial synthesis.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to produce carboxylic acids.
Reduction: It can be reduced to 9-nonadecanol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ketone group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Nonadecanoic acid.
Reduction: 9-Nonadecanol.
Substitution: Various alkylated or arylated derivatives.
科学的研究の応用
9-Nonadecanone has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studies have explored its role as a pheromone in certain insect species, influencing behavior and communication.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is utilized in the formulation of fragrances, flavors, and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of 9-Nonadecanone involves its interaction with specific molecular targets. In biological systems, it may bind to receptor proteins, modulating signaling pathways and influencing physiological responses. The exact molecular targets and pathways can vary depending on the context of its application, such as its role as a pheromone or its potential therapeutic effects.
類似化合物との比較
Nonadecane: A hydrocarbon with a similar carbon chain length but lacking the ketone functional group.
2-Nonadecanone: Another ketone with the functional group at the second carbon position.
Octadecanone: A ketone with a shorter carbon chain.
Uniqueness of 9-Nonadecanone: this compound is unique due to the specific position of the ketone group, which imparts distinct chemical reactivity and biological activity. Its long carbon chain also contributes to its hydrophobic nature, influencing its solubility and interaction with other molecules.
特性
IUPAC Name |
nonadecan-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O/c1-3-5-7-9-11-12-14-16-18-19(20)17-15-13-10-8-6-4-2/h3-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEBLWVCYHWUDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B3029612.png)

![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B3029616.png)
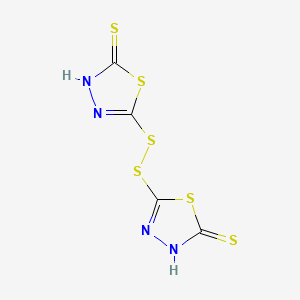
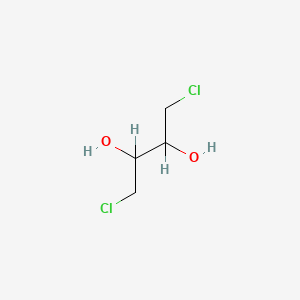
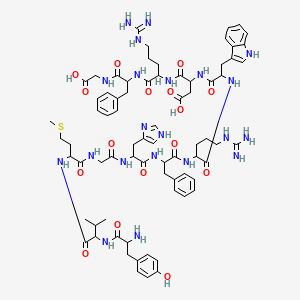

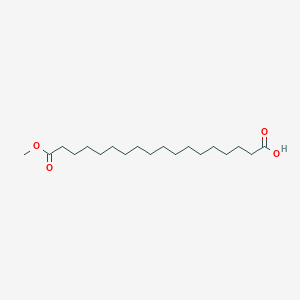

![4-Aminobicyclo[2.2.2]octan-1-ol](/img/structure/B3029625.png)

